1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Overview
Description
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that nitro groups in aromatic compounds like this one are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds with nitro groups . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various substituted benzene derivatives .
Result of Action
The product of its electrophilic aromatic substitution reaction would be a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a base.
Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-Chloro-5-methoxy-2-methyl-4-aminobenzene.
Oxidation: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-4-methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.
1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFFDUKUXANNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551336 | |
Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100777-46-6 | |
Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.